Cas no 2248321-14-2 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl pyridine-3,4-dicarboxylate)

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl pyridine-3,4-dicarboxylate structure
2248321-14-2 structure
Product name:4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl pyridine-3,4-dicarboxylate
CAS No:2248321-14-2
MF:C16H10N2O6
Molecular Weight:326.260404109955
CID:6168334
PubChem ID:165720047

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl pyridine-3,4-dicarboxylate 化学的及び物理的性質

名前と識別子

    • 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl pyridine-3,4-dicarboxylate
    • 2248321-14-2
    • EN300-6517031
    • インチ: 1S/C16H10N2O6/c1-23-15(21)12-8-17-7-6-11(12)16(22)24-18-13(19)9-4-2-3-5-10(9)14(18)20/h2-8H,1H3
    • InChIKey: FGEZTGDRWAYCTG-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CN=CC=1C(=O)OC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 326.05388604g/mol
  • 同位素质量: 326.05388604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 539
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 103Ų

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl pyridine-3,4-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6517031-1.0g
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl pyridine-3,4-dicarboxylate
2248321-14-2
1g
$0.0 2023-05-31

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl pyridine-3,4-dicarboxylate 関連文献

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl pyridine-3,4-dicarboxylateに関する追加情報

Compound CAS No 2248321-14-2: A Comprehensive Overview

The compound with CAS No 2248321-14-2, known as 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl pyridine-3,4-dicarboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyridine ring with isoindole and carboxylate functionalities. The pyridine ring serves as the central framework, while the isoindole moiety introduces additional complexity and potential for bioactivity. The presence of carboxylate groups further enhances its versatility in chemical reactions and biological interactions.

Recent studies have highlighted the potential of this compound in drug discovery and development. Researchers have focused on its ability to act as a building block for more complex molecules with therapeutic applications. For instance, the isoindole group has been shown to exhibit anti-inflammatory properties, making it a valuable component in the design of novel anti-inflammatory agents. Additionally, the pyridine ring provides a rigid structure that can be modified to enhance drug delivery efficiency or improve bioavailability.

The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl pyridine-3,4-dicarboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the isoindole ring through cyclization reactions and the subsequent attachment of the pyridine derivative. The use of transition metal catalysts has significantly improved the efficiency and yield of these reactions, making large-scale production more feasible.

In terms of physical properties, this compound exhibits a high degree of stability under standard laboratory conditions. Its melting point and solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for quality control during manufacturing and for ensuring consistent performance in downstream applications.

One of the most promising areas of research involving this compound is its application in bioconjugation chemistry. The carboxylate groups can be easily modified to attach biologically relevant molecules such as peptides or antibodies, enabling the creation of targeted drug delivery systems. This capability has led to exploratory studies in cancer therapy, where the compound is being investigated as a potential carrier for anticancer drugs.

Furthermore, recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound. Using molecular docking simulations, scientists have identified potential binding sites on various protein targets, suggesting its role in modulating enzyme activity or receptor signaling pathways. These findings underscore its potential as a lead compound in drug design efforts targeting diseases such as neurodegenerative disorders and cardiovascular conditions.

In conclusion, CAS No 2248321-14-2 represents a significant advancement in organic chemistry with broad implications for pharmaceutical research. Its unique structure, combined with cutting-edge synthetic methods and computational tools, positions it as a valuable asset in the development of innovative therapeutic agents. As research continues to unfold, this compound is expected to play an increasingly important role in addressing unmet medical needs across diverse therapeutic areas.

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